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molecular formula C10H14FNO B8436783 2-(3-Fluorophenethylamino)ethanol

2-(3-Fluorophenethylamino)ethanol

Cat. No. B8436783
M. Wt: 183.22 g/mol
InChI Key: MAZGESGZVISMQL-UHFFFAOYSA-N
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Patent
US07994326B2

Procedure details

A suspension of V-2 (0.003 mol), such as 2-[benzyl(3-fluorophenethyl)amino]ethanol (0.82 g), and 10% Palladium on activated carbon (Pd/C, 450 mg) in MeOH (30 mL) was stirred at room temperature under hydrogen atmosphere overnight. The catalyst was then filtered out through celite. The celite pad was washed with MeOH (10 mL×3). The filtrate was concentrated in vacuo. The residue was purified by column chromatography (silica gel, CH2Cl2:MeOH=8.5:1.5) to yield pale-yellow oil (V-3, 0.45 g, 82%).
Name
2-[benzyl(3-fluorophenethyl)amino]ethanol
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
450 mg
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]([CH2:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[CH:15]=1)[CH2:9][CH2:10][OH:11])C1C=CC=CC=1>[Pd].CO>[F:20][C:16]1[CH:15]=[C:14]([CH:19]=[CH:18][CH:17]=1)[CH2:13][CH2:12][NH:8][CH2:9][CH2:10][OH:11]

Inputs

Step One
Name
2-[benzyl(3-fluorophenethyl)amino]ethanol
Quantity
0.82 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CCO)CCC1=CC(=CC=C1)F
Name
Quantity
450 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of V-2 (0.003 mol)
FILTRATION
Type
FILTRATION
Details
The catalyst was then filtered out through celite
WASH
Type
WASH
Details
The celite pad was washed with MeOH (10 mL×3)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel, CH2Cl2:MeOH=8.5:1.5)
CUSTOM
Type
CUSTOM
Details
to yield pale-yellow oil (V-3, 0.45 g, 82%)

Outcomes

Product
Name
Type
Smiles
FC=1C=C(CCNCCO)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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